molecular formula C9H19NO B2430839 (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine CAS No. 2248171-66-4

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine

Cat. No.: B2430839
CAS No.: 2248171-66-4
M. Wt: 157.257
InChI Key: SAHGCKXGLQFSDF-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine is a chiral amine compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It features a tetrahydropyran (oxan-4-yl) ring linked to a propan-1-amine chain with a stereospecific methyl group at the (2S) position, making it a valuable chiral building block and molecular scaffold for medicinal chemistry and drug discovery research . The compound's structure, which includes a basic amine group and an oxygen-containing heterocycle, is conducive to interactions with biological targets, suggesting potential for the development of novel pharmacologically active molecules . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a quote and access detailed specifications, including CAS number, purity, and storage recommendations.

Properties

IUPAC Name

(2S)-2-methyl-3-(oxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGCKXGLQFSDF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpropan-1-amine and oxane derivatives.

    Formation of Intermediate: The oxane ring is introduced through a nucleophilic substitution reaction, where the amine group reacts with an oxane precursor under basic conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography, to isolate the desired (2S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction efficiently.

    Automated Chromatography: Employing automated chromatography systems for the chiral resolution process to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxane ring can be reduced to form open-chain alcohols.

    Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral amines with biological receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets amine receptors in biological systems.

    Pathways Involved: It modulates neurotransmitter pathways by acting as an agonist or antagonist, depending on the receptor type.

Comparison with Similar Compounds

    (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-Methyl-3-(tetrahydrofuran-4-yl)propan-1-amine: A similar compound with a tetrahydrofuran ring instead of an oxane ring.

    2-Methyl-3-(pyran-4-yl)propan-1-amine: A compound with a pyran ring, differing in the oxygen-containing ring structure.

Uniqueness: (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of an oxane ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine, a compound with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a chiral center, which may contribute to its biological activity. The compound is often utilized as a building block in the synthesis of more complex molecules, suggesting its utility in drug development and other pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular responses. While the exact mechanisms remain under investigation, preliminary studies indicate that the compound may affect neurotransmitter systems and metabolic pathways .

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
  • Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress .
  • Antimicrobial Activity : There are indications that this compound could exhibit antimicrobial properties, although further studies are needed to confirm these effects .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Interaction :
    • Researchers investigated the effects of this compound on serotonin receptors in vitro. The findings indicated a dose-dependent modulation of receptor activity, suggesting potential applications in treating mood disorders .
  • Antioxidant Activity Assessment :
    • In a laboratory setting, the compound was tested against various oxidative stress markers. Results showed a significant reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent .
  • Antimicrobial Testing :
    • A series of antimicrobial assays demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including E. coli and Staphylococcus aureus. This suggests its viability as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationDose-dependent receptor activity modulation
Antioxidant PropertiesSignificant reduction in ROS levels
Antimicrobial ActivityInhibitory effects on E. coli and S. aureus

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine?

Methodological Answer: Key approaches include:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Rhodium with phosphine ligands) for hydrogenation of precursor imines or ketones to achieve the (2S)-configuration.
  • Chiral Auxiliaries : Employ L-proline derivatives to induce stereochemical control during C–N bond formation.
  • Resolution Techniques : Racemic mixtures can be resolved via chiral HPLC or enzymatic kinetic resolution.
    Validation : Confirm enantiomeric purity using polarimetry and chiral stationary-phase HPLC .

Q. How can the structure and stereochemistry of this compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy : 1H, 13C, and 2D (COSY, NOESY) NMR to assign methyl, oxane, and amine protons and confirm spatial arrangement.
  • X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis.
  • IR Spectroscopy : Identify amine (-NH2) and ether (C-O-C) functional groups.
  • Mass Spectrometry : High-resolution MS for molecular formula confirmation .

Q. What are the critical safety considerations for handling this amine in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B).
  • Ventilation : Work in fume hoods to avoid inhalation of aerosols (OSHA HCS H335).
  • Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite.
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How does the oxan-4-yl group influence the compound’s conformational stability and reactivity?

Methodological Answer:

  • Conformational Analysis : The tetrahydropyran (oxane) ring adopts a chair conformation, with the 4-substituent in an equatorial position to minimize steric strain. This stabilizes the amine’s spatial orientation.
  • Hydrogen Bonding : The ether oxygen may participate in intramolecular H-bonding with the amine, affecting solubility and reaction kinetics.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict rotational barriers and electronic effects on nucleophilicity .

Q. What strategies address regioselective functionalization of the oxane ring in this compound?

Methodological Answer:

  • Protecting Groups : Use silyl ethers (e.g., TBS) to block reactive sites during alkylation or acylation.
  • Directing Groups : Introduce temporary substituents (e.g., boronate esters) to guide C–H activation at the oxane’s 2- or 3-positions.
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl additions .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH): Stabilize the protonated amine but may promote oxane ring-opening under acidic conditions.
  • Nonpolar Solvents (e.g., THF): Favor neutral amine reactivity in alkylation reactions.
  • Temperature : Elevated temps (>80°C) risk racemization; monitor enantiopurity via real-time HPLC .

Q. What analytical techniques resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent, temp.) to identify optimal conditions.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates.
  • Meta-Analysis : Compare literature data (e.g., PubChem, DSSTox) to isolate variables like purity of starting materials .

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